Dipropan-2-yl (1-aminopropyl)phosphonate
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Overview
Description
Dipropan-2-yl (1-aminopropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to carbon and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl (1-aminopropyl)phosphonate typically involves the reaction of diisopropyl phosphite with an appropriate aminopropyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, where the reaction takes place under controlled temperature and pressure. The product is then purified through distillation or crystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl (1-aminopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydride or potassium carbonate are employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dipropan-2-yl (1-aminopropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential as a drug candidate for treating various diseases, including osteoporosis and bacterial infections.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dipropan-2-yl (1-aminopropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt metabolic pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl phosphite
- Diisopropyl phosphonate
- Aminomethylphosphonic acid
- Phosphinates
Uniqueness
Dipropan-2-yl (1-aminopropyl)phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
153865-51-1 |
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Molecular Formula |
C9H22NO3P |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
1-di(propan-2-yloxy)phosphorylpropan-1-amine |
InChI |
InChI=1S/C9H22NO3P/c1-6-9(10)14(11,12-7(2)3)13-8(4)5/h7-9H,6,10H2,1-5H3 |
InChI Key |
IWEHRDLIFXICNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N)P(=O)(OC(C)C)OC(C)C |
Origin of Product |
United States |
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